6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid
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Overview
Description
6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid is a heterocyclic compound that features a cyano group, a furan ring, and a hydroxypicolinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid typically involves multi-step organic reactions. One common method includes the reaction of furan-2-carboxaldehyde with malononitrile in the presence of a base to form a cyano-substituted furan derivative. This intermediate is then subjected to cyclization and hydroxylation reactions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The cyano group can be reduced to an amine.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
- Oxidation of the hydroxyl group can yield 6-Cyano-5-(furan-2-yl)-3-oxopicolinic acid.
- Reduction of the cyano group can produce 6-Amino-5-(furan-2-yl)-3-hydroxypicolinic acid.
- Substitution reactions can lead to various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The furan ring can participate in π-π interactions with aromatic residues in proteins, potentially modulating their activity.
Comparison with Similar Compounds
- 6-Cyano-5-methoxyindolo[2,3-a]carbazole
- 6-Cyano-5-(furan-2-yl)-3-oxopicolinic acid
- 6-Amino-5-(furan-2-yl)-3-hydroxypicolinic acid
Comparison: 6-Cyano-5-(furan-2-yl)-3-hydroxypicolinic acid is unique due to the presence of both a cyano group and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H6N2O4 |
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Molecular Weight |
230.18 g/mol |
IUPAC Name |
6-cyano-5-(furan-2-yl)-3-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H6N2O4/c12-5-7-6(9-2-1-3-17-9)4-8(14)10(13-7)11(15)16/h1-4,14H,(H,15,16) |
InChI Key |
YMYCFVAWARRKNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(N=C2C#N)C(=O)O)O |
Origin of Product |
United States |
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